![molecular formula C15H23ClN2O2 B2825675 4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride CAS No. 2193059-33-3](/img/structure/B2825675.png)
4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride
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Description
The compound “4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride” is characterized by a pyrrolidine ring attached to a benzoic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Medicinal Chemistry and Drug Development
The pyrrolidine ring in DEAP-HCl serves as a versatile scaffold for designing novel biologically active compounds. Medicinal chemists appreciate its sp³-hybridization, which allows efficient exploration of pharmacophore space. Additionally, the non-planarity of the pyrrolidine ring (a phenomenon called “pseudorotation”) contributes to three-dimensional coverage. Researchers have synthesized DEAP-HCl derivatives with target selectivity, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds have shown promise in drug development .
Antitumor Activity
A specific derivative of DEAP-HCl, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one , exhibited significant antitumor activity against lung cancer and central nervous system (CNS) cancer. Its growth inhibition percentages were 55% and 67%, respectively .
Androgen Receptor Modulators (SARMs)
Researchers have synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs). These compounds were optimized based on the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives. The goal was to modify the pharmacokinetic profile and enhance selectivity .
Stereochemistry and Enantioselective Proteins
The stereogenicity of DEAP-HCl’s carbons plays a crucial role. Different stereoisomers and spatial orientations of substituents can lead to varying biological profiles in drug candidates. Understanding these nuances is essential for designing effective pharmaceuticals .
properties
IUPAC Name |
4-[3-(diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-3-16(4-2)14-9-10-17(11-14)13-7-5-12(6-8-13)15(18)19;/h5-8,14H,3-4,9-11H2,1-2H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRSAWKXIIITDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(C1)C2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride |
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